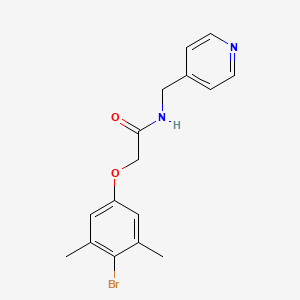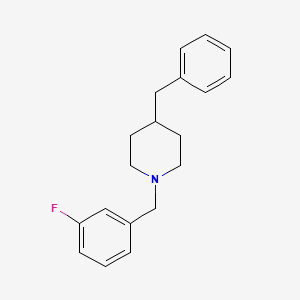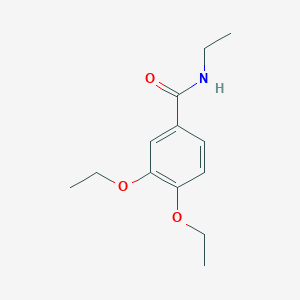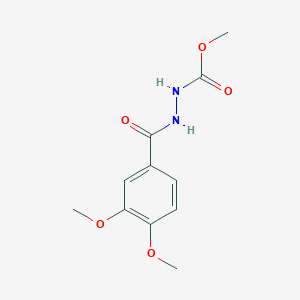
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as BDP, is a chemical compound that has been researched extensively due to its potential as a pharmaceutical agent.
Mécanisme D'action
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory molecules. 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that play a role in gene expression.
Biochemical and Physiological Effects:
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and decrease the replication of viruses. 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide is also water-soluble, which makes it easy to administer to animals in experiments. However, 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has some limitations in lab experiments. It has a short half-life in the body, which can make it difficult to maintain therapeutic levels of the compound. 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide can also have off-target effects on other enzymes and proteins in the body, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide. One area of research is the development of 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide analogs that have improved pharmacokinetic properties. Another area of research is the investigation of 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide as a treatment for viral infections, such as COVID-19. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide could be studied as a potential treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis.
In conclusion, 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide is a chemical compound that has been extensively researched for its potential as a pharmaceutical agent. It has anti-inflammatory, anti-cancer, and anti-viral properties, and has been studied for its potential as a treatment for neurological disorders. 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has advantages and limitations for lab experiments, and future research could focus on developing 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide analogs and investigating its potential as a treatment for viral infections and other neurological disorders.
Méthodes De Synthèse
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide can be synthesized using a multistep process that involves the reaction of 4-bromo-3,5-dimethylphenol with pyridine-4-carboxaldehyde to form the intermediate compound, 2-(4-bromo-3,5-dimethylphenoxy)acetophenone. This intermediate is then reacted with N-(4-chloromethyl)pyridine-4-amine to form 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide.
Applications De Recherche Scientifique
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been studied extensively for its potential as a pharmaceutical agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has also been researched for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-11-7-14(8-12(2)16(11)17)21-10-15(20)19-9-13-3-5-18-6-4-13/h3-8H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZYPNQTGRBVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5805872.png)
![4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5805893.png)
![6-ethyl-5-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5805898.png)
![2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5805900.png)


![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5805939.png)

![1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5805955.png)
![1-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805962.png)
![2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5805970.png)

